![molecular formula C23H28N4O3 B590895 Defluoro Paliperidone CAS No. 1380413-60-4](/img/structure/B590895.png)
Defluoro Paliperidone
Overview
Description
Scientific Research Applications
Psychopharmacology: Antipsychotic Efficacy
Defluoro Paliperidone has been studied for its antipsychotic properties, particularly in the treatment of schizophrenia. It acts on dopamine and serotonin receptors to alleviate symptoms such as hallucinations and delusions. Clinical trials have demonstrated its effectiveness in improving both positive and negative symptoms of schizophrenia, offering a potential alternative to existing antipsychotics with a different side effect profile .
Neuropharmacology: Neurotransmitter Modulation
Research in neuroscience has explored Defluoro Paliperidone’s impact on neurotransmitter systems beyond dopamine and serotonin. Its influence on glutamatergic and GABAergic systems is being investigated, which could contribute to a better understanding of its therapeutic effects and side effects in neurological disorders .
Clinical Psychiatry: Long-Acting Injectable Formulations
In psychiatry, the focus has been on developing long-acting injectable (LAI) formulations of Defluoro Paliperidone. LAIs provide more consistent drug levels and improve adherence in patients with chronic psychiatric conditions. Studies have compared the efficacy and safety of various dosing intervals, providing insights into optimal treatment regimens .
Pharmacokinetics: Absorption and Metabolism
Pharmacokinetic studies have examined how Defluoro Paliperidone is absorbed, distributed, metabolized, and excreted in the body. Understanding its pharmacokinetic profile is crucial for dose optimization and managing potential drug-drug interactions, which is particularly important for patients on polypharmacy .
Biochemistry: PFAS Destruction Technology
In the field of biochemistry, Defluoro Paliperidone’s defluorination process has been of interest. Technologies like DE-FLUORO™ are being developed to break down per- and polyfluoroalkyl substances (PFAS), which are environmental pollutants. The defluorination process of Defluoro Paliperidone could provide insights into sustainable methods for PFAS destruction .
Pharmacodynamics: Mechanism of Action
Defluoro Paliperidone’s mechanism of action is a key area of research in pharmacodynamics. Studies aim to elucidate how it interacts with various receptor subtypes, which can inform the development of more targeted therapies with fewer side effects for psychiatric disorders .
Clinical Trials: Efficacy and Safety
Clinical trials have been conducted to assess the efficacy and safety of Defluoro Paliperidone in various populations. These trials are essential for determining the therapeutic window, identifying adverse effects, and understanding the long-term impact of treatment on patients’ quality of life .
Environmental Science: Water Treatment Applications
Research in environmental science has investigated the use of Defluoro Paliperidone in water treatment applications. Its potential for removing harmful substances from water supplies, including PFAS, is being explored, which could lead to new methods for purifying drinking water and protecting ecosystems .
properties
IUPAC Name |
3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-15-17(23(29)27-11-4-6-19(28)22(27)24-15)10-14-26-12-8-16(9-13-26)21-18-5-2-3-7-20(18)30-25-21/h2-3,5,7,16,19,28H,4,6,8-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXLESNKOBLMFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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